![molecular formula C19H21N5O2S B2618436 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 872861-88-6](/img/structure/B2618436.png)
2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a potential CDK2 inhibitor, which is an appealing target for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of the dichloro-C6-thiomethyl substituted starting derivative with an excess of 4-chloroaniline in absolute ethanol under reflux . The thiomethyl group was then oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many small molecules designed for CDK2 inhibition . The compound also contains a sulfanyl group and a morpholin-4-ylethanone group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the dichloro-C6-thiomethyl substituted starting derivative with 4-chloroaniline, followed by oxidation of the thiomethyl group . The sulfone group of the resulting derivative was then displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .科学的研究の応用
- CDK2 Inhibition : Researchers have investigated this compound as a novel CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer therapy. The synthesized derivatives showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). Some compounds exhibited superior activity compared to the standard drug sorafenib .
- Anti-Proliferative Effects : The compound inhibited cell growth in MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also demonstrated moderate activity against HepG-2 cells (IC50: 48–90 nM). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .
- Enzymatic Inhibition : Several derivatives effectively inhibited CDK2/cyclin A2, with IC50 values comparable to or better than sorafenib. Compound 14, in particular, displayed dual activity against cancer cells and CDK2 .
- Pyrazolo[3,4-d]pyrimidine Scaffold : The compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry. Researchers explore its diverse derivatives for potential drug development .
- Structure-Activity Relationship (SAR) : Scientists have studied the SAR of various analogs to optimize their anticancer properties. Understanding how specific modifications affect activity guides further design and synthesis .
- Alteration of Cell Cycle Progression : Compound 14 induced significant changes in cell cycle progression, contributing to its antiproliferative effects. This alteration may disrupt cancer cell division and promote apoptosis .
- Exploring Thioglycosides : The study also investigated thioglycoside derivatives (compounds 14 and 15). These compounds showed promising cytotoxicity and CDK2 inhibition, warranting further exploration .
Cancer Treatment
Cell Proliferation and Apoptosis
Heterocyclic Chemistry
Anticancer Drug Design
Cell Cycle Modulation
Thioglycoside Derivatives
将来の方向性
The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further investigation . Future research could focus on optimizing the compound’s synthesis, exploring its mechanism of action in more detail, and evaluating its safety and efficacy in preclinical and clinical studies .
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-4-16(14(2)9-13)24-18-15(10-22-24)19(21-12-20-18)27-11-17(25)23-5-7-26-8-6-23/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSBSKPYCEVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。